

picric acid and its derivatives in organic chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on Picric Acid and Its Derivatives in Organic Chemistry

Abstract

Picric acid, chemically known as 2,4,6-trinitrophenol (TNP), is a versatile organic compound with a rich history and a wide range of applications in scientific and industrial fields.^{[1][2]} Initially recognized for its use as a yellow dye, an explosive, and an antiseptic, its role has expanded significantly.^{[1][3][4]} This guide provides a comprehensive technical overview of picric acid and its derivatives for researchers, scientists, and drug development professionals. It covers its synthesis, physicochemical properties, and key applications, with a focus on its utility as a reagent in organic synthesis, its role in the development of novel functional materials, and its growing relevance in biomedical and pharmaceutical research.^{[2][3]} Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a practical resource for laboratory and research settings.

Physicochemical Properties of Picric Acid

Picric acid is a yellow, odorless crystalline solid.^[5] It is one of the most acidic phenols, with a pKa of 0.38, a property attributed to the strong electron-withdrawing effects of the three nitro groups, which stabilize the corresponding phenoxide anion through resonance.^{[1][6]} While moderately soluble in water, its solubility increases in organic solvents like ethanol.^{[7][8]}

A critical property of picric acid is its explosive nature, particularly when in a dry state.^{[7][9]} It is highly sensitive to heat, shock, and friction.^[9] For safety in handling and storage, picric acid is

typically wetted with water.[10] Furthermore, it readily forms **picrate** salts with metals, some of which, like lead **picrate**, are even more shock-sensitive and hazardous than the acid itself.[7] [9]

Table 1: Quantitative Properties of Picric Acid

Property	Value	References
IUPAC Name	2,4,6-Trinitrophenol	[1]
Chemical Formula	C ₆ H ₃ N ₃ O ₇	[5]
Molar Mass	229.10 g/mol	[1][10]
Appearance	Colorless to yellow solid	[1]
Melting Point	122.5 °C	[1][11]
Boiling Point	> 300 °C (Detonates)	[1]
Density	1.763 g/cm ³	[1]
pKa	0.38	[1][6]
Water Solubility	12.7 g/L (1.4 g/100 g at 25°C)	[1][12]
Toxicity (Aquatic)	LC50 (48-h, red killifish)	513 mg/L

Synthesis of Picric Acid and Its Derivatives

Experimental Protocol: Synthesis of Picric Acid from Phenol

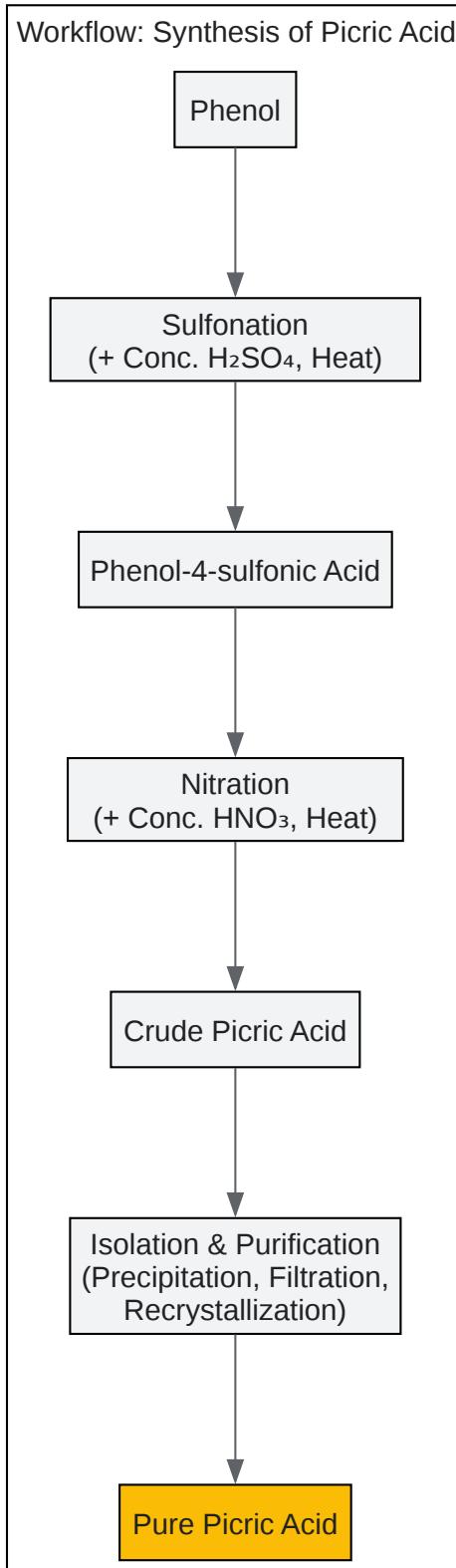
Direct nitration of phenol with nitric acid is difficult to control and results in oxidation and the formation of tars.[1][13] The standard and safer method involves an initial sulfonation step, which deactivates the ring enough for a more controlled nitration.[13]

Methodology:

- Sulfonation: Place 4 g of phenol in a 500 mL flask. Carefully add 5.0 mL of concentrated sulfuric acid. Heat the mixture in a water bath for 30 minutes to facilitate the formation of

phenol-4-sulfonic acid.[14][15] The solution should become dark-colored.[16]

- Nitration: Cool the flask and its contents. In a fume cupboard, add 15 mL of concentrated nitric acid to the phenol-sulfonic acid mixture and shake thoroughly for a few seconds.[14][15] A vigorous exothermic reaction will occur, releasing red nitrous fumes.[14]
- Reaction Completion: Once the initial vigorous reaction subsides, heat the flask on a boiling water bath for 1-2 hours, shaking constantly to ensure the reaction goes to completion.[14]
- Isolation: Pour the reaction mixture into approximately 50 mL of cold water and chill the mixture in an ice bath to precipitate the crude picric acid crystals.[14]
- Purification: Collect the yellow crystals via vacuum filtration on a Büchner funnel. Wash the crystals thoroughly with cold water to remove any residual acid.[14]
- Recrystallization: For further purification, recrystallize the product from a minimal amount of an ethanol-water mixture (e.g., 2:1 ratio).[14]
- Drying: Filter the purified crystals and press them between filter papers to dry. The expected melting point of the pure product is 122-123°C.[11][15]



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Caption: Experimental workflow for the synthesis of picric acid from phenol.

Experimental Protocol: Synthesis of Picramic Acid

Picramic acid (2-amino-4,6-dinitrophenol) is a key derivative produced by the partial reduction of picric acid.[17]

Methodology:

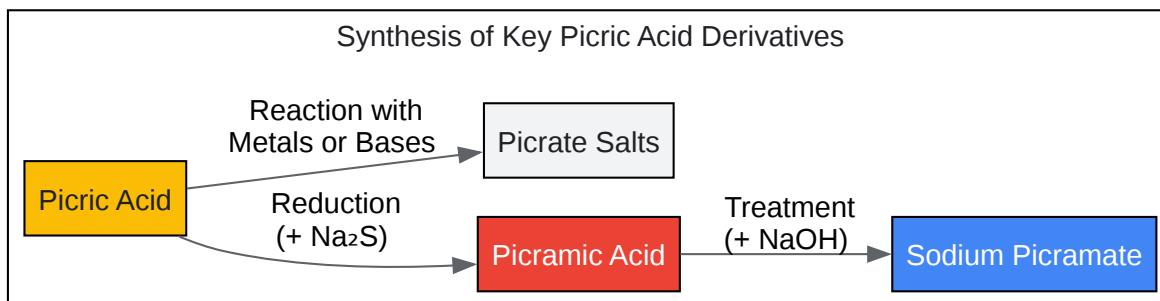
- Preparation: In a beaker, dissolve picric acid in water.
- Reduction: Add a reducing agent, typically sodium sulfide (Na_2S), to the solution in a 1:2 molar ratio of picric acid to Na_2S .[17]
- Reaction: Heat the mixture gently. The solution will darken and change color to a red-orange, indicating the reduction of one nitro group to an amino group.[13]
- Isolation: Upon cooling, the picramic acid will precipitate. Filter the red crystals, wash with cold water, and dry.[17]

Experimental Protocol: Synthesis of Sodium Picramate

Sodium picramate is the sodium salt of picramic acid and is commonly used in hair dyes.[17]

Methodology:

- Preparation: Dissolve 0.2 g of picramic acid crystals in a solution of 0.2 g of sodium hydroxide (NaOH) in 50 mL of warm water by stirring.[17]
- Isolation: Allow the solution to cool, which will cause the sodium picramate to precipitate.
- Purification: Filter the mixture and wash the collected solid with a small amount of cold water, then dry.[17]



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Caption: Logical relationship for the synthesis of picric acid derivatives.

Applications in Research and Development Reagent for Characterization of Organic Bases

A classic application of picric acid in organic chemistry is the formation of crystalline salts, known as **picrates**, with organic bases such as amines.^{[1][8]} These salts often have sharp, well-defined melting points, making them excellent derivatives for the identification and characterization of unknown bases.^[5]

Formation of Charge-Transfer Complexes

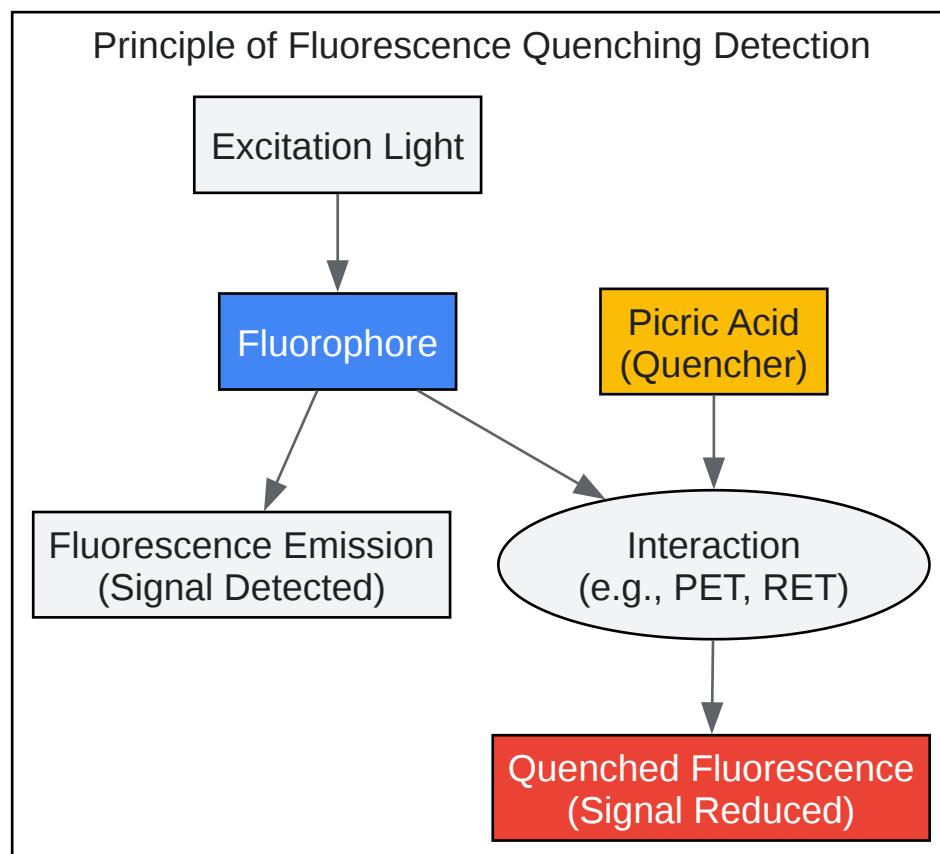
Picric acid acts as an electron acceptor and can form colored charge-transfer (CT) complexes with electron-donating aromatic compounds.^[18] The study of these complexes is important in understanding non-covalent interactions, which has applications in fields like drug-receptor binding mechanisms and the development of conductive materials.^[18]

Analytical Detection Methodologies

Due to its environmental and safety concerns, the sensitive detection of picric acid is a significant area of research.^[19] Fluorescence-based methods are particularly prominent.^{[20][21]} Many fluorescent probes and materials exhibit fluorescence quenching upon interaction with picric acid. This phenomenon can occur through mechanisms like photo-induced electron transfer (PET), resonance energy transfer (RET), or the inner filter effect (IFE), where the picric acid absorbs the excitation or emission energy of the fluorophore.^[19]

Experimental Protocol: Field Screening of Picric Acid in Soil This method provides a rapid, colorimetric field screening for picric acid.[22]

- Extraction: Shake 20 g of soil with 100 mL of acetone for 3 minutes.
- Filtration: Filter 30 mL of the acetone extract.
- Solid-Phase Extraction (SPE): Mix the extract with an equal volume of water and pass the mixture through an Alumina-A SPE cartridge.
- Elution: Rinse the cartridge with methanol and then acetone. Elute the retained picric acid with 10 mL of acidified acetone and measure the absorbance at 400 nm ("Initial ABS").
- Color Change & Quantification: Dilute the eluent with 5 mL of unacidified acetone followed by 5 mL of water. Note the color change and measure the final absorbance at 400 nm ("Final ABS"). The concentration is correlated to the change in absorbance.[22]



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Caption: Logical diagram of picric acid detection via fluorescence quenching.

Derivatives in Drug Development

The picric acid scaffold has been explored for therapeutic applications. Historically, it was used as an antiseptic for burns and other wounds.[3][23] Modern research involves synthesizing novel derivatives to screen for antimicrobial and antifungal activities.[24] Studies have shown that certain Schiff's bases and other derivatives of picric acid exhibit biological activity, although often less potent than standard drugs.[24] Furthermore, picric acid is classified as an enzyme inhibitor, suggesting its potential as a starting point for designing more specific therapeutic agents.[25]

Safety and Handling

Due to its dual hazards of toxicity and explosivity, strict safety protocols are mandatory when working with picric acid.

- **Toxicity:** Picric acid is toxic if swallowed, inhaled, or absorbed through the skin.[9] Chronic exposure can lead to liver and kidney damage.[9][19]
- **Explosion Hazard:** Dry picric acid (<10% water) is a primary explosive.[9] Always ensure the compound is adequately wetted. Purchases should be restricted to the smallest necessary quantities, preferably in solution form.[9]
- **Storage:** Store in a cool, ventilated area away from heat, oxidizable materials, and metals.[9][10] Do not use containers with metal caps, as friction-sensitive metal **picrates** can form in the threads.[9]
- **Handling:** Use non-metal spatulas. After use, clean the container's neck and cap with a wet cloth before resealing to prevent the formation of hazardous dry crystals.[9] Regularly inspect stored containers for signs of drying.[9]

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- To cite this document: BenchChem. [picric acid and its derivatives in organic chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076445#picric-acid-and-its-derivatives-in-organic-chemistry\]](https://www.benchchem.com/product/b076445#picric-acid-and-its-derivatives-in-organic-chemistry)

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